HDAC1/2 Inhibitory Activity: Weak Potency Serves as a Defined Negative Control
In a human HeLa cell nuclear extract assay, 3-(1-Aminocyclopropyl)benzoic acid exhibited an IC50 > 1.00E+5 nM (>100 µM) against HDAC1/HDAC2 using Boc-Lys(acetyl)-AMC substrate, classifying it as a very weak inhibitor [1]. This low potency is a quantifiable feature that distinguishes it from active HDAC inhibitors in the same structural class (e.g., certain benzamide HDAC inhibitors with IC50 values in the nanomolar range). The inactivity profile makes the compound suitable as a negative control in HDAC screening cascades.
| Evidence Dimension | HDAC1/2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 > 1.00E+5 nM (>100 µM) |
| Comparator Or Baseline | Class-level baseline: typical active benzamide HDAC inhibitors (IC50 < 1 µM) |
| Quantified Difference | >100-fold weaker than active HDAC inhibitors |
| Conditions | Human HeLa cells nuclear extract; Boc-Lys(acetyl)-AMC substrate; 5 min preincubation; 30 min substrate incubation |
Why This Matters
Defines a validated negative control for HDAC inhibitor discovery programs, reducing false-positive risk in high-throughput screens.
- [1] BindingDB BDBM50144923 (CHEMBL3764156). IC50 > 1.00E+5 nM against HDAC1/HDAC2 in human HeLa cells nuclear extract. View Source
